Diglyme
Overview
Description
Diglyme, also known as bis(2-methoxyethyl) ether, is an organic compound with the chemical formula (CH3OCH2CH2)2O. It is a colorless liquid with a slight ether-like odor and is known for its high boiling point. This compound is a dimethyl ether of diethylene glycol and is miscible with water as well as organic solvents . It is commonly used as a solvent in various chemical reactions due to its stability and resistance to strong bases .
Mechanism of Action
Target of Action
Diglyme, also known as bis(2-methoxyethyl) ether, is primarily used as a solvent in various chemical reactions One source suggests that it may interact with a protein called endoplasmin
Mode of Action
As a solvent, this compound’s primary mode of action is to facilitate chemical reactions. It is particularly favored in reactions involving alkali metal reagents due to its resistance to strong bases . For instance, it has been observed to enhance the rate of reactions involving organometallic reagents, such as Grignard reactions or metal hydride reductions . It also serves as a chelate for alkali metal cations, which can increase the reactivity of anions .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For example, in the synthesis of gold-thiolate nanoclusters, this compound assists in the growth of the nanoclusters . The exact biochemical pathways influenced by this compound in this context, and others, are complex and specific to the individual reactions.
Result of Action
The result of this compound’s action is largely dependent on the specific chemical reactions it is used in. For instance, in the synthesis of gold-thiolate nanoclusters, this compound assists in the formation of the nanoclusters . In general, this compound can enhance the rate of certain chemical reactions and increase the reactivity of anions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and the presence of other chemicals . It is also worth noting that this compound is known to decompose at higher temperatures and in the presence of active metals, which can produce large amounts of gas and heat .
Biochemical Analysis
Biochemical Properties
Diglyme has both hydrophilic and hydrophobic characteristics that common organic solvents lack . It is usually thermally and chemically stable, and can even form complexes with ions
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Diglyme is typically prepared by the reaction of dimethyl ether and ethylene oxide over an acid catalyst . This method is favored in industrial settings due to its efficiency and scalability. The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Diglyme undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although it is generally stable under normal laboratory conditions.
Reduction: It is often used as a solvent in reduction reactions involving metal hydrides.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include alkali metals, metal hydrides, and organometallic reagents . Major products formed from these reactions depend on the specific reactants and conditions used. For example, in Grignard reactions, this compound acts as a solvent and stabilizes the organometallic intermediates .
Scientific Research Applications
Diglyme has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Diglyme is often compared with other glycol diethers such as diethylene glycol diethyl ether and ethylene glycol dimethyl ether. These compounds share similar properties, such as high boiling points and miscibility with water and organic solvents . this compound is unique in its ability to form stable complexes with alkali metal cations, which makes it particularly useful in reactions involving organometallic reagents . Other similar compounds include:
- Diethylene glycol diethyl ether
- Ethylene glycol dimethyl ether
- Tetraglyme
Each of these compounds has its own set of properties and applications, but this compound’s stability and versatility make it a preferred choice in many chemical processes .
Properties
IUPAC Name |
1-methoxy-2-(2-methoxyethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3, Array | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8538 | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
248243-66-5 | |
Record name | Ethane, 1,1′-oxybis[2-methoxy-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=248243-66-5 | |
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DSSTOX Substance ID |
DTXSID1024621 | |
Record name | Diethylene glycol dimethyl ether | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol dimethyl ether is a colorless watery liquid with a pleasant odor. Floats and mixes with water. (USCG, 1999), Liquid, Clear liquid with a pleasant odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Boiling Point |
321 to 324 °F at 760 mmHg ; 241 °F at 200 mmHg; 167 °F at 35 mmHg; 68 °F at 3 mmHg (NTP, 1992), boiling point equals 321 to 324 °F, 162 °C at 760 mm Hg; 116 °C at 200 mm Hg; 75 °C at 35 mm Hg; 20 dg C at 3 mm Hg, 162 °C | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | Diethylene glycol dimethyl ether | |
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Flash Point |
153 to 158 °F (NTP, 1992), Flash point equals 153 to 158 °F, 153 °F (67 °C) (CLOSED CUP), 51 °C c.c. | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | Diethylene glycol dimethyl ether | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Miscible (NTP, 1992), Miscible with alcohol, ether, hydrocarbon solvents, Soluble in benzene, In water, miscible, Solubility in water: miscible | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.9451 at 20 °C/20 °C, Relative density (water = 1): 0.95 | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 4.6 | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Vapor Pressure |
2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.33 | |
Record name | Diethylene glycol dimethyl ether | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-96-6 | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | Diglyme | |
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Record name | Diethylene glycol dimethyl ether | |
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Record name | Diglyme | |
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Record name | DIETHYLENE GLYCOL DIMETHYLETHER | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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Melting Point |
-90 °F (NTP, 1992), -68 °C | |
Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/8538 | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/72 | |
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Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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